molecular formula C14H12Cl2N2O4 B2406174 3-((1-(3,4-Dichlorobenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034338-61-7

3-((1-(3,4-Dichlorobenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No. B2406174
CAS RN: 2034338-61-7
M. Wt: 343.16
InChI Key: FOPNEHZAEWYARK-UHFFFAOYSA-N
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Description

The compound “3-((1-(3,4-Dichlorobenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione” is a chemical compound with the molecular formula C14H12Cl2N2O4. It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Synthesis Analysis

The synthesis of similar heterocyclic compounds has been described in the literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Molecular Structure Analysis

The molecular structure of this compound can be confirmed via spectroscopic methods such as 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the DBU-catalysed Horner–Wadsworth–Emmons reaction and aza-Michael addition . These reactions are commonly used in the synthesis of heterocyclic compounds .

Scientific Research Applications

Applications in Antibacterial Therapy

Oxazolidinones, including compounds like linezolid, are notable for their efficacy against gram-positive bacteria. They function by inhibiting protein synthesis through binding to bacterial ribosomal RNA. Studies have highlighted their effectiveness in treating various infections, including those resistant to other antibiotics. For example, linezolid has been compared with vancomycin in treating nosocomial pneumonia and methicillin-resistant Staphylococcus aureus (MRSA) infections, showing equivalent efficacy and safety profiles (Rubinstein et al., 2001), (Stevens et al., 2002).

Role in Treating Tuberculosis

Oxazolidinones have also been explored for their potential in treating tuberculosis (TB), particularly drug-resistant strains. AZD5847 is an example of an oxazolidinone investigated for its bactericidal activity against Mycobacterium tuberculosis. While showing some efficacy, the need for further research to optimize dosing and understand its clinical utility was highlighted (Furin et al., 2016).

Considerations and Adverse Effects

Despite their therapeutic potential, oxazolidinones are not without drawbacks. The development of lactic acidosis in patients treated with linezolid, especially with prolonged use, underscores the importance of monitoring for adverse effects. This side effect is thought to result from mitochondrial inhibition, illustrating the need for careful patient management and consideration of drug-specific toxicities (Palenzuela et al., 2005).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. It is always important to handle chemical compounds with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on this compound could include investigating its potential applications, studying its biological activity, and developing more efficient methods for its synthesis .

properties

IUPAC Name

3-[[1-(3,4-dichlorobenzoyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O4/c15-10-2-1-9(3-11(10)16)13(20)17-4-8(5-17)6-18-12(19)7-22-14(18)21/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPNEHZAEWYARK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=C(C=C2)Cl)Cl)CN3C(=O)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(3,4-Dichlorobenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

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